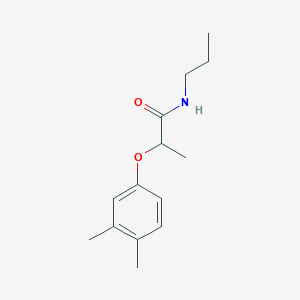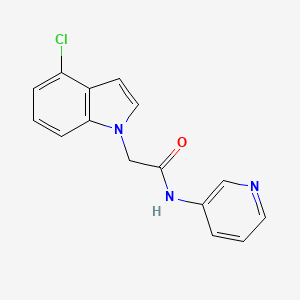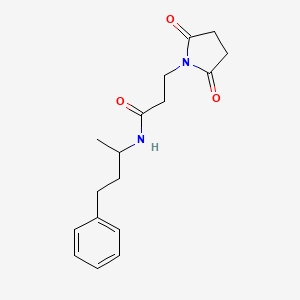
2-(3,4-dimethylphenoxy)-N-propylpropanamide
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-propylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 242. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radiolabeling and Detection Techniques
A method for detecting tritium-labeled proteins and nucleic acids in polyacrylamide gels through scintillation autography (fluorography) using a dehydration process in dimethyl sulphoxide and soaking in a solution of 2,5-diphenyloxazole in dimethylsulphoxide was developed. This technique, which allows for the detection of low-energy β-particles from 3H, demonstrates the application of dimethylphenoxy derivatives in enhancing radiographic imaging processes (Bonner & Laskey, 1974).
Pharmacological Studies
Research on 1-(2, 6-dimethylphenoxy)-2-(3,4-dimethoxyphenyl-ethylamino) propane hydrochloride (DDPH) investigated its effects on L-type calcium current and sodium current in single ventricular myocytes of guinea pigs. The study found DDPH to decrease these currents in a concentration-dependent manner, suggesting its potential use in exploring cardiac pharmacology and ion channel modulation (Hu & Qian, 2001).
Synthesis and Chemical Analysis
The synthesis of iodine-131 labeled compounds, including 1-(4-iodo-2,5-dimethoxyphenyl)-2-aminopropane, showcases the use of dimethylphenoxy derivatives in the creation of radioactively labeled molecules for medical imaging and research purposes. These compounds' body distribution was studied in rats, offering insights into their potential for brain scanning applications in nuclear medicine (Braun et al., 1977).
Analytical Chemistry
A study introduced a new fluorescent probe for sensitive detection of carbonyl compounds in water samples, utilizing 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide. This research highlights the role of dimethylphenoxy derivatives in developing analytical methods for environmental monitoring and chemical analysis (Houdier et al., 2000).
Molecular Interaction Studies
Investigations into the inhibitory effects of DDPH on components of the delayed rectifier potassium current in guinea pig ventricular cells provide a glimpse into the potential of dimethylphenoxy derivatives in cardiac electrophysiology research. Such studies contribute to our understanding of heart function and the development of treatments for cardiac disorders (Zhong et al., 2002).
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-propylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-8-15-14(16)12(4)17-13-7-6-10(2)11(3)9-13/h6-7,9,12H,5,8H2,1-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQKAUPRFNJPPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C)OC1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4502332.png)

![2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-isobutylacetamide](/img/structure/B4502342.png)
![6-(3-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)piperazino]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4502349.png)
![N-(4-fluorophenyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4502354.png)
![3,5-dimethyl-N-[(5-methyl-2-furyl)methyl]-N-2-pyridinyl-1-benzofuran-2-carboxamide](/img/structure/B4502359.png)
![2-phenyl-4-{[1-(1H-tetrazol-1-yl)cyclohexyl]carbonyl}morpholine](/img/structure/B4502362.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4502364.png)

![N-[(pyridin-2-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide](/img/structure/B4502387.png)

![N-[3-(methoxymethyl)phenyl]-N'-phenylurea](/img/structure/B4502397.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-3-carboxamide](/img/structure/B4502422.png)
